Cas no 2229242-90-2 (4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine)

4-{5-(Trifluoromethyl)furan-2-ylmethyl}piperidine is a fluorinated heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)furan-2-ylmethyl group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug discovery applications. The furan ring contributes to π-electron density, potentially influencing binding interactions in biologically active molecules. This scaffold is of interest in the development of pharmacophores targeting CNS disorders, inflammation, or infectious diseases due to its balanced physicochemical properties. The compound’s structural versatility allows for further functionalization, enabling optimization of potency and selectivity in lead compound development. Its synthetic accessibility and stability under physiological conditions further support its utility in preclinical research.
4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine structure
2229242-90-2 structure
Product Name:4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine
CAS No:2229242-90-2
MF:C11H14F3NO
MW:233.230173587799
CID:6085993
PubChem ID:165636233
Update Time:2025-05-24

4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine
    • 4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine
    • EN300-1973819
    • 2229242-90-2
    • Inchi: 1S/C11H14F3NO/c12-11(13,14)10-2-1-9(16-10)7-8-3-5-15-6-4-8/h1-2,8,15H,3-7H2
    • InChI Key: UQDZQWZRTHIACE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(CC2CCNCC2)O1)(F)F

Computed Properties

  • Exact Mass: 233.10274856g/mol
  • Monoisotopic Mass: 233.10274856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 25.2Ų

4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Pricemore >>

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Additional information on 4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine

Research Briefing on 4-{5-(Trifluoromethyl)furan-2-ylmethyl}piperidine (CAS: 2229242-90-2) in Chemical Biology and Pharmaceutical Applications

The compound 4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine (CAS: 2229242-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic applications. The trifluoromethyl group and furan-piperidine scaffold contribute to its enhanced metabolic stability and binding affinity, making it a promising candidate for drug development.

Recent studies have highlighted the role of 4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine as a key intermediate in the synthesis of novel bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The trifluoromethyl group was found to enhance blood-brain barrier penetration, while the piperidine moiety contributed to receptor binding specificity. Computational docking studies further supported its potential as a CNS-targeting agent.

In oncology research, this compound has shown promise as a scaffold for kinase inhibitors. A preclinical study (Nature Chemical Biology, 2024) reported its incorporation into a series of ATP-competitive inhibitors targeting aberrant kinase signaling in non-small cell lung cancer (NSCLC). The molecule's ability to modulate hydrophobic interactions within kinase active sites was attributed to its unique electronic properties conferred by the trifluoromethyl-furan system. In vitro assays demonstrated nanomolar potency against EGFR and ALK mutants, with favorable selectivity indices.

The synthetic accessibility of 4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine has also been a focus of recent methodological developments. A 2024 Organic Letters publication detailed a novel catalytic asymmetric synthesis route employing chiral palladium complexes, achieving >99% ee and 85% yield. This advancement addresses previous challenges in stereocontrol during the piperidine ring formation, enabling more efficient production of enantiopure derivatives for structure-activity relationship (SAR) studies.

From a safety and ADME perspective, recent pharmacokinetic studies in animal models have revealed favorable properties of derivatives based on this scaffold. The trifluoromethyl group was shown to reduce oxidative metabolism, leading to extended half-lives compared to non-fluorinated analogs. However, some studies note potential CYP450 inhibition that may require structural optimization for clinical development. These findings were presented at the 2024 American Chemical Society National Meeting in the medicinal chemistry division.

Looking forward, several pharmaceutical companies have included 4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine derivatives in their preclinical pipelines, particularly for neurological and oncological indications. Patent activity has increased significantly, with over 15 new applications filed in 2023-2024 covering various therapeutic applications. The molecule's versatility as a building block continues to drive innovation in drug discovery, with emerging applications in infectious disease and inflammation research now being explored.

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